molecular formula C10H7ClFN3 B1470625 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine CAS No. 1526887-70-6

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine

Cat. No. B1470625
CAS RN: 1526887-70-6
M. Wt: 223.63 g/mol
InChI Key: FFSLRYNSEHVQLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine” can be inferred from its molecular formula, C10H7ClFN3. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Attached to this ring is a phenyl group, which is a six-membered aromatic ring of carbon atoms, substituted with chlorine and fluorine atoms .

properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-6-1-2-7(8(12)3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSLRYNSEHVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine

Synthesis routes and methods

Procedure details

To a nitrogen flushed flask containing 4-chloro-2-fluorobenzene boronic acid (40.0 g, 229 mmol), 2-amino-5-bromopyrazine (39.9 g, 229 mmol), palladium(II) trifluoroacetate (1.5 g, 4.6 mmol), and triphenylphosphine (2.4 g, 9.2 mmol) were added sparged toluene (750 mL), ethanol (750 mL), and 2 M Na2CO3(aq) (418 mL, 836 mmol). The mixture was stirred and heated at 50° Celsius for 15 hours and then cooled to rt. Water (750 mL) was added and the layers were separated. The aqueous layer was washed with ethyl acetate (750 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered, and concentrated to dryness to give 55.4 g of crude product. The crude solid was crystallized from toluene (450 mL) to provide the title compound (40.0 g, 78%). MS (ESI): mass calcd. for C10H7ClFN3, 223.03; m/z found, 224.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 8.34 (dd, J=2.6, 1.5, 1H), 8.03 (d, J=1.6, 1H), 7.89 (m, 1H), 7.52 (dd, J=11.3, 2.1, 1H), 7.38 (dd, J=8.5, 2.1, 1H), 6.79 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
418 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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